molecular formula C8H9N3 B1355573 (1H-Benzo[d]imidazol-4-yl)methanamine CAS No. 64574-24-9

(1H-Benzo[d]imidazol-4-yl)methanamine

Cat. No. B1355573
CAS RN: 64574-24-9
M. Wt: 147.18 g/mol
InChI Key: HNANBZSSHVTMEU-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-4-yl)methanamine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known by other names such as 1H-Benzimidazole-4-methanamine and 1H-Benzimidazole-7-methanamine .


Molecular Structure Analysis

The InChI string for “(1H-Benzo[d]imidazol-4-yl)methanamine” is InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) . The Canonical SMILES string is C1=CC(=C2C(=C1)NC=N2)CN . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1H-Benzo[d]imidazol-4-yl)methanamine” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 54.7 Ų . The exact mass and monoisotopic mass are both 147.079647300 g/mol .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1H-Benzimidazole-4-methanamine, have been extensively studied for their antimicrobial properties . They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The structure-activity relationship of these compounds is crucial for designing new drugs that can cross the blood-brain barrier and potentially serve as potent antimicrobial agents.

Anticancer Research

The benzimidazole core is a significant pharmacophore in the development of anticancer agents. Research has shown that benzimidazole derivatives can be designed to target various cancer pathways, offering a promising approach for anticancer drug design . Their ability to interact with DNA and disrupt cell division makes them valuable in studying cancer treatment mechanisms.

Anthelmintic Applications

Benzimidazole compounds are well-known for their use as anthelmintics . These compounds can interfere with the energy metabolism of parasitic worms, making them effective in treating infections caused by these parasites . This application is particularly important in veterinary medicine and agriculture.

Antiviral Properties

The benzimidazole scaffold has been incorporated into molecules with antiviral activities . These derivatives can inhibit viral replication by targeting specific proteins involved in the viral life cycle . The ongoing research in this area is vital for developing new treatments for viral infections.

Antihypertensive Effects

Some benzimidazole derivatives exhibit antihypertensive effects by acting on the cardiovascular system . They can modulate blood pressure through various mechanisms, including the inhibition of enzymes like angiotensin-converting enzyme (ACE).

Pharmacological Enhancers

In pharmacology, benzimidazole derivatives can act as bioavailability enhancers for other drugs . They can improve the pharmacokinetic profiles of co-administered drugs, leading to better therapeutic outcomes.

Chemical Synthesis and Drug Development

Benzimidazole derivatives are used as intermediates in the synthesis of various pharmaceuticals . Their versatile chemical structure allows for the creation of a wide range of compounds with potential therapeutic applications.

Material Science

Beyond biomedical applications, benzimidazole derivatives have roles in material science . They can be used in the synthesis of organic materials with specific electronic or photonic properties, contributing to advancements in technology .

Future Directions

Future research directions could involve further exploration of the antimicrobial activity of “(1H-Benzo[d]imidazol-4-yl)methanamine” and related compounds . Additionally, the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections could be a promising area of study .

properties

IUPAC Name

1H-benzimidazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNANBZSSHVTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494635
Record name 1-(1H-Benzimidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[d]imidazol-4-yl)methanamine

CAS RN

64574-24-9
Record name 1-(1H-Benzimidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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